Gonyautoxin 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gonyautoxin 2 is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . It belongs to the group of saxitoxins, which are known for their potent neurotoxic effects. This compound is one of the eight gonyautoxins identified, ranging from gonyautoxin 1 to gonyautoxin 8 . These toxins are primarily associated with paralytic shellfish poisoning, a serious condition resulting from the consumption of contaminated shellfish .

Mechanism of Action

Target of Action

Gonyautoxin 2, also known as Gonyautoxin II or GTX-2, primarily targets the voltage-gated sodium channels in the postsynaptic membrane . These channels play a crucial role in the propagation of action potentials in neurons, making them a key component in the transmission of signals in the nervous system.

Mode of Action

As a neurotoxin, this compound binds with high affinity to the site 1 of the α-subunit of the voltage-dependent sodium channels . This binding blocks the influx of sodium ions, preventing nerve and muscle cells from producing action potentials . As a result, neuronal transmission is blocked, leading to a temporary paralysis of muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the blocking of sodium channels, which disrupts the normal flow of sodium ions into the neuron. This disruption prevents the generation of action potentials, effectively blocking neuronal transmission . A specific enzyme, a sulfotransferase, has been found to transfer a sulfate group from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to N-21 in the carbamoyl group of this compound/3 (GTX2/3) to produce C1/C2 .

Pharmacokinetics

It’s known that this compound can be detected in aquatic products using a monoclonal antibody, with a detection limit measured to be lower than 074 micrograms per milliliter

Result of Action

The primary result of this compound’s action is the temporary paralysis of muscles due to the blocking of neuronal transmission . This effect has been utilized in medical treatments. For example, in the treatment of chronic anal fissures, this compound was found to break the vicious circle of pain and spasm that leads to the condition . The compound achieved total remission of acute and chronic anal fissures within 15 and 28 days respectively .

Action Environment

This compound is naturally produced by several marine dinoflagellate species . The production and potency of the toxin can be influenced by environmental factors such as the presence of “red tides”, which are dinoflagellate blooms . The coloration of the water isn’t a necessity for the production of the toxins . The toxins are taken up by shellfish and undergo bioaccumulation , which can lead to human illnesses like paralytic shellfish poisoning (PSP) upon consumption .

Biochemical Analysis

Biochemical Properties

Gonyautoxin 2 interacts with various biomolecules, primarily the voltage-gated sodium channels on excitable cells . By reversibly binding to its receptor site on these channels, it blocks the influx of Na+ ions, preventing nerve and muscle cells from producing action potentials . This results in a temporary paralysis of muscles .

Cellular Effects

The primary effect of this compound at the cellular level is the blockage of neuronal transmission, which results in a temporary paralysis of muscles . This blockage is achieved by preventing the production of action potentials in nerve and muscle cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the voltage-gated sodium channels on excitable cells . This binding is reversible and results in the blockage of the influx of Na+ ions . As a result, nerve and muscle cells are prevented from producing action potentials, leading to a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound, such as the blockage of neuronal transmission, are temporary .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. For humans, a dose of 1-4 mg of these toxins is already lethal . Shellfish can contain more than 10 micrograms of this compound per 100 gram weight, indicating that the consumption of a few mussels can already be fatal for humans .

Metabolic Pathways

It is known that this compound is a part of the group of saxitoxins , which suggests that it may be involved in similar metabolic pathways as other saxitoxins.

Transport and Distribution

It is known that this compound is taken up by shellfish and undergoes bioaccumulation .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the areas of cells where voltage-gated sodium channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gonyautoxin 2 can be synthesized from L-serine methyl ester through a series of chemical reactions . The process begins with the treatment of L-serine methyl ester with an aldehyde to form a ring structure. This intermediate is then deprotected using a reagent such as [SO3CH2CCl3] . The final step involves a rhodium-catalyzed amination reaction with guanidine, forming the tricyclic frame of gonyautoxin 3, which can be further converted to this compound .

Industrial Production Methods: Most available this compound is extracted from natural sources, particularly marine dinoflagellates .

Chemical Reactions Analysis

Types of Reactions: Gonyautoxin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Gonyautoxin 2 has several scientific research applications across various fields:

Comparison with Similar Compounds

Saxitoxin: Known for its high potency and similar mechanism of action.

Neosaxitoxin: Slightly different in structure but equally potent.

Decarbamoylsaxitoxin: A less potent derivative with similar neurotoxic effects.

Uniqueness: Gonyautoxin 2 is unique due to its specific structural features and its particular binding affinity to sodium channels, which may differ slightly from other saxitoxins .

Properties

CAS No. |

60508-89-6 |

|---|---|

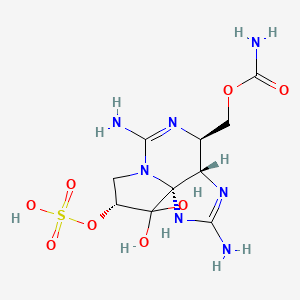

Molecular Formula |

C10H17N7O8S |

Molecular Weight |

395.35 g/mol |

IUPAC Name |

(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23) |

InChI Key |

ARSXTTJGWGCRRR-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |

Synonyms |

(3aS,4R,9R,10aS)-2,6-Diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-1H,10H-pyrrolo[1,2-c]purine-9,10,10-triol 9-(Hydrogen Sulfate); 11α-Hydroxysaxitoxin 11-Sulfate; GTX II; GTX2; Gonyautoxin II; Toxin GTX2; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.